N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline
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Overview
Description
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization steps . The reaction conditions often include:
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Condensation Reaction
Reactants: o-phenylenediamine and formic acid.
Conditions: Heating under reflux in an acidic medium.
Products: Benzimidazole derivatives.
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Derivatization
Reactants: Benzimidazole derivative and appropriate aldehydes or nitrating agents.
Conditions: Varies depending on the specific derivative being synthesized.
Products: Substituted benzimidazole compounds.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions followed by purification processes such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized benzimidazole derivatives.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under controlled temperature and pressure.
Products: Reduced forms of the compound.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution reaction.
Products: Substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Scientific Research Applications
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . The nitro group in the compound may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound with a simpler structure and broad pharmacological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic agent with a broader spectrum of activity.
Mebendazole: Used to treat a variety of parasitic worm infections.
The uniqueness of This compound lies in its specific structural features, such as the nitro group and the propan-2-ylideneamino moiety, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11(10-16-17-14-4-2-3-5-15(14)18-16)19-20-12-6-8-13(9-7-12)21(22)23/h2-9,20H,10H2,1H3,(H,17,18)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYBNVXHKNRST-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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